molecular formula C23H18BrN3O2S B183468 N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide CAS No. 155862-90-1

N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide

Cat. No.: B183468
CAS No.: 155862-90-1
M. Wt: 480.4 g/mol
InChI Key: DMAVLRVUKGJFEU-UHFFFAOYSA-M
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Description

N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines an isothiocyanate group, a methoxyphenyl group, an oxazole ring, and a pyridinium bromide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-isothiocyanatobenzyl chloride, 4-methoxyphenylacetic acid, and 2-amino-4-picoline.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Key considerations include:

    Optimization of Reaction Conditions: Ensuring high yield and purity through controlled temperature, pressure, and reaction time.

    Purification: Techniques such as recrystallization, chromatography, and distillation to achieve the desired purity.

    Safety and Environmental Concerns: Proper handling of reagents and waste management to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The isothiocyanate group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols.

    Oxidation and Reduction: The methoxyphenyl group can participate in oxidation reactions to form quinones, while the pyridinium ring can be reduced to the corresponding pyridine.

    Cyclization Reactions: The oxazole ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Thioureas, carbamates.

    Oxidation Products: Quinones.

    Reduction Products: Pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Heterocyclic Compounds: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Functional Group Interconversion: Employed in various organic transformations due to its reactive isothiocyanate group.

Biology and Medicine

    Bioconjugation: The isothiocyanate group can be used to label proteins and other biomolecules for imaging and diagnostic purposes.

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Catalysis: Employed as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The compound exerts its effects primarily through the reactivity of its functional groups:

    Isothiocyanate Group: Reacts with nucleophiles to form stable thiourea or carbamate linkages.

    Oxazole Ring: Participates in aromatic interactions and can act as a ligand in coordination chemistry.

    Pyridinium Bromide: Enhances solubility and ionic interactions, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridine
  • N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium chloride

Uniqueness

  • Structural Complexity : The combination of an isothiocyanate group, oxazole ring, and pyridinium bromide is unique, providing a versatile platform for various applications.
  • Reactivity : The presence of multiple reactive sites allows for diverse chemical transformations and applications in different fields.

This detailed overview highlights the significance of N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide in scientific research and industrial applications

Properties

IUPAC Name

2-[1-[(4-isothiocyanatophenyl)methyl]pyridin-1-ium-4-yl]-5-(4-methoxyphenyl)-1,3-oxazole;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N3O2S.BrH/c1-27-21-8-4-18(5-9-21)22-14-24-23(28-22)19-10-12-26(13-11-19)15-17-2-6-20(7-3-17)25-16-29;/h2-14H,15H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAVLRVUKGJFEU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC=[N+](C=C3)CC4=CC=C(C=C4)N=C=S.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434006
Record name N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155862-90-1
Record name N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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